molecular formula C27H23N3O6S B2701597 2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893318-60-0

2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2701597
CAS No.: 893318-60-0
M. Wt: 517.56
InChI Key: CHPKRDOOTXYFBQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine dioxide scaffold with a benzyl group at position 6 and a 4-hydroxy-3,5-dimethoxyphenyl substituent at position 3. The 5,5-dioxide moiety enhances polarity and stability, while the hydroxy and methoxy groups on the phenyl ring contribute to hydrogen bonding and electron-donating effects. Synthetic routes typically involve multicomponent reactions (MCRs) starting from methyl anthranilate, followed by N-benzylation, ring closure, and condensation with malononitrile or cyanoacetate derivatives . Its biological relevance lies in selective monoamine oxidase (MAO) inhibition, with reported activity against MAO-A and MAO-B isoforms .

Properties

IUPAC Name

2-amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O6S/c1-34-21-12-17(13-22(35-2)24(21)31)23-19(14-28)27(29)36-25-18-10-6-7-11-20(18)30(37(32,33)26(23)25)15-16-8-4-3-5-9-16/h3-13,23,31H,15,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPKRDOOTXYFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS Number: 893318-60-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H23N3O6SC_{27}H_{23}N_{3}O_{6}S, with a molecular weight of 517.6 g/mol. The structure features a complex arrangement of rings and functional groups that contribute to its biological activity.

PropertyValue
CAS Number893318-60-0
Molecular FormulaC27H23N3O6S
Molecular Weight517.6 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrano and benzothiazine rings. Specific methods may vary based on the desired purity and yield.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to This compound exhibit significant anticancer properties. For instance, derivatives containing similar benzothiazine moieties have shown promising results in inhibiting tumor growth in various cancer cell lines.

Case Study:
A study demonstrated that a related benzothiazine derivative exhibited an IC50 value of 25 µM against human breast cancer cells (MCF-7). This suggests that modifications in the benzothiazine structure can enhance anticancer efficacy.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals in biological systems, thereby preventing oxidative stress and related diseases.

Research Findings:
In vitro assays revealed that the compound scavenged free radicals effectively, with a half-maximal effective concentration (EC50) of approximately 15 µM. This activity is attributed to the presence of hydroxyl groups in its structure which facilitate electron donation.

Enzyme Inhibition

Another significant aspect of this compound's biological profile is its potential as an enzyme inhibitor. Studies have reported that it can inhibit specific enzymes involved in metabolic pathways.

Table: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Cyclooxygenase (COX)Competitive10
LipoxygenaseNon-competitive20

The proposed mechanism by which This compound exerts its biological effects includes:

  • Free Radical Scavenging: The hydroxyl groups donate electrons to free radicals.
  • Enzyme Binding: The compound binds to active sites on enzymes like COX and lipoxygenase, inhibiting their activity.
  • Cell Cycle Arrest: It induces apoptosis in cancer cells by disrupting cell cycle progression.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazine derivatives. This compound has shown significant antiproliferative effects against various cancer cell lines. The mechanisms often involve:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Inhibition of key proteins involved in cell cycle progression.

Case Study : A derivative structurally similar to this compound demonstrated potent activity against breast cancer cells by inducing cell cycle arrest and apoptosis via the mitochondrial pathway.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties effective against both bacterial and fungal strains. The presence of specific substituents enhances its bioactivity.

  • Mechanism : Disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Study : A related compound was tested against Acanthamoeba castellanii, showing significant in vitro activity against both trophozoites and cysts.

Anti-inflammatory Effects

Benzothiazines have been investigated for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Research Finding : A structurally analogous compound reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.

Pharmacological Applications

The pharmacological applications of this compound are diverse due to its interaction with various biological targets:

  • Enzyme Inhibition : Many derivatives inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Interaction with receptors such as GABA-A has been noted to alter cellular responses.
  • DNA Interaction : Some compounds form adducts with DNA, leading to cytotoxic effects in rapidly dividing cells.

Material Science

In addition to its biological applications, the compound's unique properties make it suitable for material science research:

  • Polymer Chemistry : Its structure can be utilized in the development of novel polymers with enhanced mechanical properties.
  • Nanotechnology : Potential applications in drug delivery systems due to its ability to form nanoparticles that can encapsulate therapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness arises from its benzothiazine dioxide core and substituent diversity . Key comparisons include:

Compound Name / ID Core Structure Substituents (Position 4 and 6) Key Functional Groups Biological Activity
Target Compound Pyrano[3,2-c][2,1]benzothiazine 4: 4-hydroxy-3,5-dimethoxyphenyl; 6: benzyl Amino, carbonitrile, 5,5-dioxide MAO-A/B inhibition (e.g., IC₅₀: 0.12 µM for MAO-B)
2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-... () Pyrano[3,2-c][2,1]benzothiazine 4: 4-methylphenyl; 6: 2-methylbenzyl Amino, carbonitrile, 5,5-dioxide Not explicitly reported; likely reduced polarity due to methyl groups
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-... () Pyrano[2,3-c]pyrazole 4: 3-methoxyphenyl; 6: 2-chlorophenyl Amino, carbonitrile Anticancer, antimicrobial (varies by substituents)
2-Amino-4-(4-((4-bromobenzyl)oxy)phenyl)-6-(hydroxymethyl)-... () Pyrano[3,2-b]pyran 4: 4-bromobenzyloxy-phenyl; 6: hydroxymethyl Hydroxymethyl, carbonitrile Antifungal, antioxidant

Key Observations :

  • Substituent Effects : The target compound’s 4-hydroxy-3,5-dimethoxyphenyl group enhances MAO-binding affinity compared to simpler substituents (e.g., methylphenyl in ) due to hydrogen bonding and π-π interactions .
  • 5,5-Dioxide Moiety: Unique to benzothiazine derivatives, this group increases metabolic stability compared to non-dioxide analogs (e.g., pyranopyrazoles in ) .
Physicochemical Properties
  • Solubility : The 5,5-dioxide and hydroxy groups enhance water solubility compared to halogenated analogs (e.g., 4-bromobenzyloxy in ).

Q & A

Q. Optimization Strategies :

  • Catalyst screening : TBAB enhances reaction rates and yields in pyrano-pyrazole syntheses .
  • Temperature control : Reflux at 80–100°C minimizes side reactions.
  • Real-time monitoring : TLC or in-situ IR spectroscopy ensures reaction progress .

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